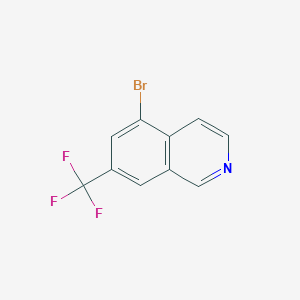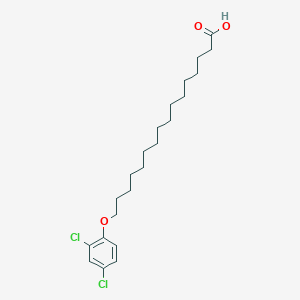
16-(2,4-Dichlorophenoxy)hexadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-(2,4-Dichlorophenoxy)hexadecanoic acid is a chemical compound with the molecular formula C22H34Cl2O3
Preparation Methods
The synthesis of 16-(2,4-Dichlorophenoxy)hexadecanoic acid typically involves the reaction of hexadecanoic acid with 2,4-dichlorophenol in the presence of a suitable catalyst. One common method is the esterification reaction, where hexadecanoic acid is reacted with 2,4-dichlorophenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. These methods often use continuous flow reactors and advanced purification techniques to produce the compound on a larger scale .
Chemical Reactions Analysis
16-(2,4-Dichlorophenoxy)hexadecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols .
Scientific Research Applications
16-(2,4-Dichlorophenoxy)hexadecanoic acid has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of other chlorinated aromatic compounds.
Biology: It is studied for its potential effects on biological systems, including its role as a herbicide and its impact on plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 16-(2,4-Dichlorophenoxy)hexadecanoic acid involves its interaction with specific molecular targets and pathways. As a herbicide, it mimics the action of natural plant hormones called auxins, leading to uncontrolled growth and eventual death of the plant. The compound binds to auxin receptors, disrupting normal cellular processes and causing abnormal growth patterns .
In biological systems, the compound may interact with various enzymes and receptors, influencing metabolic pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
16-(2,4-Dichlorophenoxy)hexadecanoic acid can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar structure but different chain length and functional groups.
2,4-Dichlorophenoxybutyric acid (2,4-DB): Another herbicide with a similar phenoxy group but a different carbon chain length.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): A related compound with a methyl group instead of a chlorine atom, used as a selective herbicide.
The uniqueness of this compound lies in its specific structure, which combines the properties of hexadecanoic acid and 2,4-dichlorophenol, resulting in distinct chemical and biological activities .
Properties
CAS No. |
799781-98-9 |
|---|---|
Molecular Formula |
C22H34Cl2O3 |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
16-(2,4-dichlorophenoxy)hexadecanoic acid |
InChI |
InChI=1S/C22H34Cl2O3/c23-19-15-16-21(20(24)18-19)27-17-13-11-9-7-5-3-1-2-4-6-8-10-12-14-22(25)26/h15-16,18H,1-14,17H2,(H,25,26) |
InChI Key |
QAOWUAQAEMKAON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


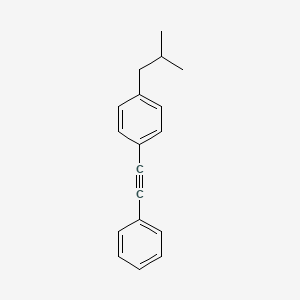
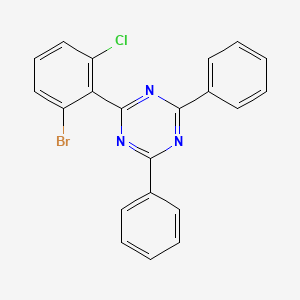
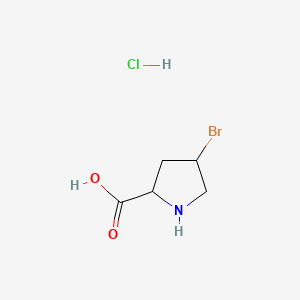
![Oxazole, 2,2'-[(phenylphosphinidene)di-2,1-phenylene]bis[4-(1,1-dimethylethyl)-4,5-dihydro-, (4S,4'S)-](/img/structure/B12516288.png)
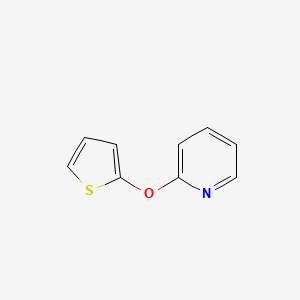
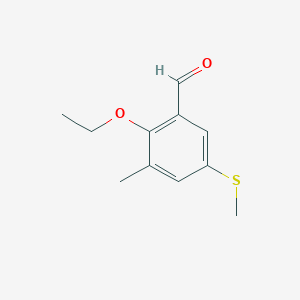
![Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy-](/img/structure/B12516310.png)
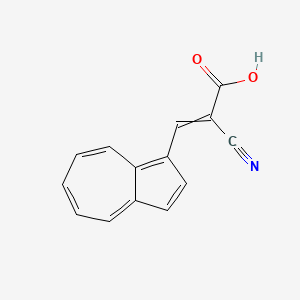
![4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid](/img/structure/B12516319.png)
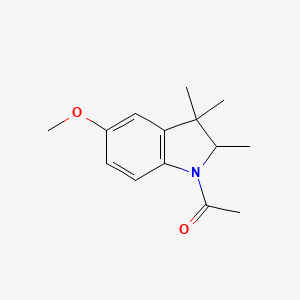
![1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(thieno[2,3-d]pyrimidin-4-yloxy)ethan-1-one](/img/structure/B12516329.png)
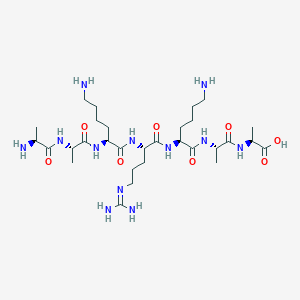
![3-(4-Bromophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B12516332.png)
